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Compound of Interest

Compound Name:
3-bromo-N-

methylbenzenesulfonamide

Cat. No.: B131356 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the N-methylation of 3-

bromobenzenesulfonamide to synthesize N-methyl-3-bromobenzenesulfonamide. The

protocols are designed for research and development purposes, offering both a modern

microwave-assisted method and a conventional heating approach.

Introduction
N-methylated sulfonamides are important structural motifs in medicinal chemistry and drug

discovery. The introduction of a methyl group on the nitrogen atom of a sulfonamide can

significantly alter its physicochemical properties, such as lipophilicity, hydrogen bonding

capacity, and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic

profile. 3-bromobenzenesulfonamide is a versatile building block, and its N-methylation

provides a key intermediate for the synthesis of various bioactive molecules. This protocol

outlines efficient methods for this transformation.

Reaction Scheme
Figure 1: General reaction scheme for the N-methylation of 3-bromobenzenesulfonamide.
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The following table summarizes typical reagents, conditions, and outcomes for the N-

methylation of arenesulfonamides based on literature precedents. These values can be used

as a starting point for the optimization of the reaction with 3-bromobenzenesulfonamide.
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Experimental Protocols
Protocol 1: Microwave-Assisted N-methylation
(Recommended)
This method is rapid, efficient, and solvent-free, aligning with green chemistry principles.[1]

Materials:

3-bromobenzenesulfonamide

Trimethylsulfoxonium iodide

Potassium hydroxide (KOH), powdered

Alumina (neutral, Brockmann I)

Ethyl acetate
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Deionized water

Microwave reactor

Procedure:

In a mortar, thoroughly grind 3-bromobenzenesulfonamide (1 mmol), trimethylsulfoxonium

iodide (1.1 mmol), and powdered KOH (1.1 mmol).

Add neutral alumina (0.5 g) to the mixture and continue grinding until a homogeneous

powder is obtained.

Transfer the powder to a microwave-safe reaction vessel.

Place the vessel in the microwave reactor and irradiate for 2-5 minutes at a power level

appropriate to maintain a gentle reaction (monitor temperature and pressure; initial tests are

recommended to optimize conditions).

After irradiation, allow the reaction mixture to cool to room temperature.

Add 15 mL of cold deionized water to the vessel and stir to quench the reaction.

Extract the product with ethyl acetate (3 x 15 mL).

Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium

sulfate.

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the

crude N-methyl-3-bromobenzenesulfonamide.

Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl

acetate gradient.

Characterization of N-methyl-3-bromobenzenesulfonamide:

Molecular Formula: C₇H₈BrNO₂S[3]

Molecular Weight: 250.11 g/mol [3]
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CAS Number: 153435-79-1[3]

Protocol 2: Conventional N-methylation with Methyl
Iodide
This protocol uses readily available reagents and standard laboratory equipment.

Materials:

3-bromobenzenesulfonamide

Methyl iodide (CH₃I)

Potassium carbonate (K₂CO₃), anhydrous

Acetone, anhydrous

Saturated aqueous sodium thiosulfate

Brine (saturated aqueous NaCl)

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-

bromobenzenesulfonamide (1 mmol) and anhydrous potassium carbonate (2 mmol).

Add 20 mL of anhydrous acetone to the flask.

With vigorous stirring, add methyl iodide (1.5 mmol) dropwise to the suspension.

Heat the reaction mixture to reflux and maintain for 6-12 hours. Monitor the reaction progress

by thin-layer chromatography (TLC).

Once the reaction is complete, cool the mixture to room temperature.

Filter the solid K₂CO₃ and wash it with a small amount of acetone.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.biosynth.com/p/DGA43579/153435-79-1-n-methyl-3-bromobenzenesulfonamide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b131356?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Concentrate the filtrate under reduced pressure.

Dissolve the residue in ethyl acetate (30 mL) and wash with saturated aqueous sodium

thiosulfate (2 x 15 mL) to quench any remaining methyl iodide, followed by brine (1 x 15 mL).

Dry the organic layer over anhydrous sodium sulfate.

Filter and concentrate the solvent under reduced pressure to yield the crude product.

Purify by flash column chromatography on silica gel (hexane-ethyl acetate gradient).
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Caption: Workflow for the N-methylation of 3-bromobenzenesulfonamide.

Reaction Mechanism: N-methylation

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b131356?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b131356?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


R-SO₂-NH₂

R-SO₂-N⁻H

Deprotonation

Base

R-SO₂-NH-CH₃

SN2 Attack

CH₃-I

Base-H⁺ + I⁻

Click to download full resolution via product page

Caption: Mechanism of base-mediated N-methylation of a sulfonamide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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